2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to participate in a wide range of chemical reactions. The compound features a pyrrolidinone ring, a bromine atom, and a trifluoromethyl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Coupling Reactions: Typical reagents are boronic acids and palladium catalysts.
Reduction Reactions: Commonly used reducing agents are Pd/C and hydrogen gas.
Major Products Formed
Substitution Reactions: Products include azides and thiocyanates.
Coupling Reactions: Products are biaryl compounds.
Reduction Reactions: The major product is the corresponding hydrogenated benzoate.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the study of protein-protein interactions through crosslinking experiments.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate involves its ability to form covalent bonds with nucleophiles. The bromine atom and the trifluoromethyl group play crucial roles in its reactivity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its structure allows it to participate in crosslinking reactions, making it valuable in the study of molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate
- Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate
- 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of both a bromine atom and a trifluoromethyl group, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups is not commonly found in similar compounds, making it a valuable reagent in various research applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO4/c13-8-4-6(3-7(5-8)12(14,15)16)11(20)21-17-9(18)1-2-10(17)19/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAECUXOKWIBWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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